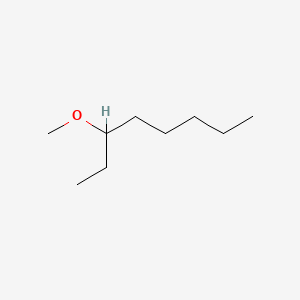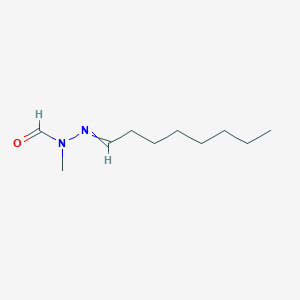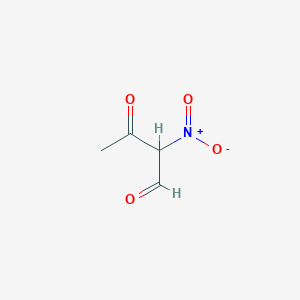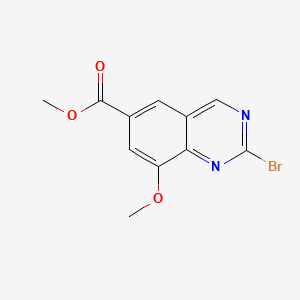
2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone is a chemical compound with the molecular formula C21H26N2O3. It is known for its complex structure, which includes a phenylpiperazine moiety and a hydroxypropoxy group attached to an acetophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 2’-hydroxyacetophenone under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a pharmacological agent, particularly in the context of its affinity for serotonin and dopamine receptors.
Biology: The compound’s interactions with various biological targets make it a candidate for studying receptor-ligand interactions and signal transduction pathways.
Mecanismo De Acción
The mechanism of action of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The phenylpiperazine moiety is known to bind to these receptors, modulating their activity and influencing neurotransmitter release . This interaction can affect various physiological processes, including mood regulation and cognitive function.
Comparación Con Compuestos Similares
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar phenylpiperazine structure.
Buspirone: An anxiolytic agent that also contains a phenylpiperazine moiety.
Uniqueness
What sets 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone apart is its specific combination of functional groups, which confer unique pharmacological properties. Unlike aripiprazole and buspirone, this compound has a hydroxypropoxy group attached to the acetophenone backbone, potentially offering different receptor binding profiles and therapeutic effects.
Propiedades
Número CAS |
63990-85-2 |
|---|---|
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-[2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,19,25H,11-16H2,1H3 |
Clave InChI |
YZCWLXAKCWCVOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)

![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)







![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)

![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
